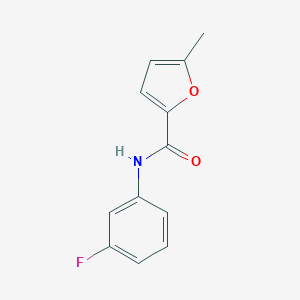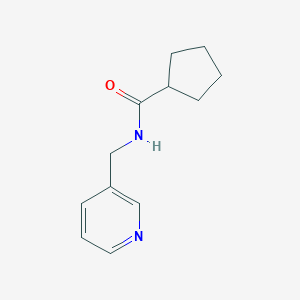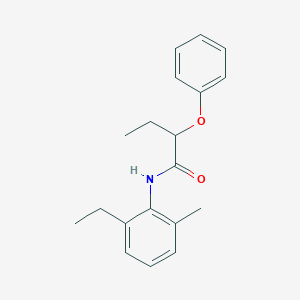![molecular formula C20H30N2O2 B258818 N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory. In addition, activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects in the CNS.
Biochemical and Physiological Effects:
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and ADHD. In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be mediated by the activation of the α7 nAChR and the subsequent modulation of intracellular signaling pathways.
実験室実験の利点と制限
One of the advantages of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its selectivity for the α7 nAChR, which allows for more specific and targeted studies of this receptor. However, one of the limitations of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its relatively short half-life, which may limit its use in long-term studies.
将来の方向性
There are several potential future directions for the study of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide. One area of interest is the development of new compounds that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide in human clinical trials. Finally, there is also interest in exploring the potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide as a tool for studying the α7 nAChR and its role in various neurological and psychiatric disorders.
合成法
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide involves several steps. The first step is the preparation of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-piperidin-1-ylpropan-1-one to form the desired compound. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
特性
製品名 |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
|---|---|
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H30N2O2/c1-17(22-12-6-3-7-13-22)19(23)21-16-20(10-14-24-15-11-20)18-8-4-2-5-9-18/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3,(H,21,23) |
InChIキー |
PEQPXWXFRBSBCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
正規SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)


![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)





